The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a member of the chalcone family, which are known for their diverse biological activities and structural significance in organic chemistry. Chalcones are characterized by the presence of a chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group, contributing to its unique properties and potential applications in scientific research.
The synthesis and characterization of this compound have been reported in various studies focusing on its crystal structure and biological activities. Notably, research has demonstrated its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific cellular pathways.
This compound falls under the classification of organic compounds, specifically as a chalcone. Its systematic name reflects its structure, indicating the presence of methoxy substituents and a fluorine atom on the phenyl rings.
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves a condensation reaction between 1-(3,4-dimethoxyphenyl)ethanone and 3-fluorobenzaldehyde. The reaction is facilitated by a catalytic amount of sodium hydroxide in methanol.
The melting point of the synthesized compound is reported to be between 384–388 K .
The molecular structure of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one consists of two aromatic rings linked by an α,β-unsaturated carbonyl group. The compound exhibits an E configuration about the double bond between carbon atoms C7 and C8.
Crystallographic studies reveal that the molecule is nearly planar due to conjugation between the aromatic rings and the carbonyl group.
Chalcones like this one can undergo various chemical reactions including:
The reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack.
The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression.
Research indicates that chalcones may inhibit the NF-kB pathway, which plays a critical role in inflammatory responses and cancer cell survival . Additionally, their antioxidant properties contribute to their therapeutic potential.
The compound has garnered attention for its potential applications in medicinal chemistry, particularly as:
Chalcones are also explored for their roles in developing new pharmaceuticals due to their versatile chemical properties and biological activities .
Chalcones first gained prominence as natural product intermediates, serving as biosynthetic precursors to flavonoids and isoflavonoids in edible plants. The specific compound (2E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one emerged through systematic structural derivatization efforts aimed at enhancing biological activity profiles. Early synthetic routes adapted the classic Claisen-Schmidt condensation: combining 1-(3,4-dimethoxyphenyl)ethanone with 3-fluorobenzaldehyde under basic methanol conditions. This method, optimized by Kumar et al., typically achieves moderate yields (60-75%) and requires recrystallization from ethanol or methanol for purification [3] [9].
The strategic incorporation of fluorine at the meta-position of the phenyl ring C was motivated by fluorine’s ability to modulate bioavailability and target binding affinity. Concurrently, the 3,4-dimethoxyphenyl ring A became a focal point due to its prevalence in pharmacologically active compounds, including vasodilators and kinase inhibitors. By the mid-2010s, this compound was being investigated as an intermediate for pyrazole derivatives and podophyllotoxin analogs—classes with established anticancer applications [9]. Despite lacking comprehensive in vivo data, its in vitro potency against tumor cell lines stimulated further exploration of structure-activity relationships within fluorinated chalcones [9].
X-ray crystallography reveals that the title compound adopts an E-configuration about the C8=C9 bond (τ(C7-C8-C9-C10) ≈ 178.5°) with near coplanarity between the enone bridge and aromatic rings. The dihedral angle between the 3,4-dimethoxyphenyl (Ring A) and 3-fluorophenyl (Ring C) rings is exceptionally small (5.40°), indicating significant π-conjugation extension. This near-planar conformation is stabilized by the syn orientation of the carbonyl relative to the vinyl bond [3].
Electronic Contributions:
Table 1: Crystallographic and Electronic Parameters of Key Substituents
Structural Feature | Parameter | Functional Implication |
---|---|---|
C3/C4 Methoxy Planarity | Deviation: 0.214 Å (C16), 0.209 Å (C17) | Enhanced π-delocalization across Ring A |
Fluorine Position | meta to propenone linkage | Balanced electron withdrawal & steric access |
Dihedral Angle (Ring A–Ring C) | 5.40° | Optimal conjugation for NLO properties |
C=O Bond Length | 1.220 Å | Polarization for H-bond acceptance |
Supramolecular Behavior: In the crystal lattice, molecules form inversion dimers via pairwise C11–H⋯O3 interactions (2.57 Å, 152°), creating R₂²(14) ring motifs. These dimers further assemble into tapes along the [10] direction through C–H⋯π contacts (2.81 Å). Hirshfeld surface analysis quantifies intermolecular contacts as follows: H⋯H (25.0%), O⋯H/H⋯O (15.6%), F⋯H/H⋯F (10.4%), and C⋯C (3.0%) [3]. The fluorine atom participates in stabilizing F⋯H contacts (2.56–2.60 Å), underscoring its role in crystal engineering [6].
Despite progress, critical knowledge gaps impede the rational development of this chalcone derivative:
Structural Dynamics: The 3-fluorophenyl ring exhibits static disorder in crystalline states, with fluorine occupying two orientations (occupancy 0.785:0.215). This disorder complicates precise electrostatic potential mapping and suggests conformational flexibility in solution—a factor poorly modeled by current DFT methods [3].
Mechanistic Ambiguities: While the compound’s in vitro bioactivity is documented, molecular targets remain unvalidated. Putative mechanisms (e.g., kinase inhibition or tubulin binding) derive from structural analogy to known chalcones rather than direct evidence. Additionally, fluorination’s impact on metabolism—particularly oxidative defluorination—requires in vitro hepatic microsome studies [9].
Material Science Applications: Early studies indicate large charge-transfer axes (Δμ = 5.2 D) but lack experimental validation of nonlinear optical (NLO) properties. Computational predictions (e.g., hyperpolarizability β = 12.8 × 10⁻³⁰ esu) suggest utility in frequency-doubling devices, yet single-crystal NLO measurements are absent [3] [9].
Table 2: Key Research Priorities Addressing Knowledge Gaps
Research Domain | Unresolved Question | Proposed Methodology |
---|---|---|
Conformational Analysis | Solution-state dynamics of fluorophenyl ring | Temperature-dependent NMR & MD simulations |
Target Deconvolution | Identification of biomolecular targets | Affinity-based protein profiling & CETSA |
Metabolic Stability | In vitro ADME parameters | Hepatic microsome assays & LC-MS metabolite ID |
Optoelectronic Performance | Second-harmonic generation efficiency | Kurtz-Perry powder technique at 1064 nm |
Synthetic Challenges: Current routes suffer from modest yields and generate E/Z isomer mixtures. Developing asymmetric catalysts for enantioselective synthesis could unlock chiral derivatives with enhanced bioactivity. Furthermore, halogen-exchange (Halex) approaches for introducing ¹⁸F would enable PET imaging applications [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7